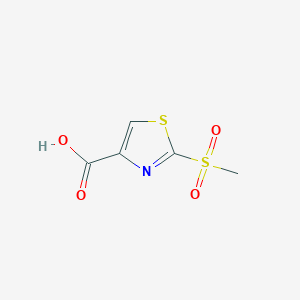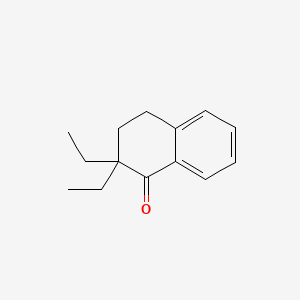
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two ethyl groups attached to the second carbon atom and a ketone functional group at the first carbon atom of the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and ethylating agents.
Ethylation: The naphthalene derivative undergoes ethylation at the second carbon atom using ethylating agents like diethyl sulfate or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclization: The ethylated intermediate is then subjected to cyclization reactions to form the dihydronaphthalene ring system. This step often involves the use of Lewis acids like aluminum chloride or boron trifluoride.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional group at the first carbon atom. Common oxidizing agents include chromium trioxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-Diethyl-3,4-dihydronaphthalen-1-ol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include oxidized derivatives (carboxylic acids), reduced derivatives (alcohols), and substituted derivatives with various functional groups.
科学的研究の応用
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with methyl groups instead of ethyl groups.
2,2-Diethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a fully saturated ring system.
2,2-Diethyl-3,4-dihydro-1-naphthaldehyde: Similar structure with an aldehyde group instead of a ketone group.
Uniqueness
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of the ketone functional group
特性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
2,2-diethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-3-14(4-2)10-9-11-7-5-6-8-12(11)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
WULYFDAAVWLVCN-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC2=CC=CC=C2C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




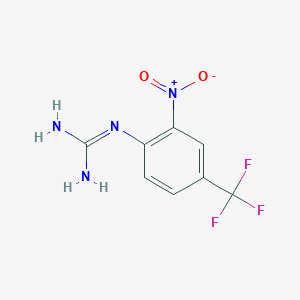
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
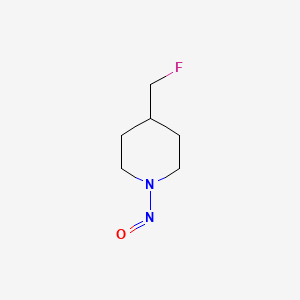
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
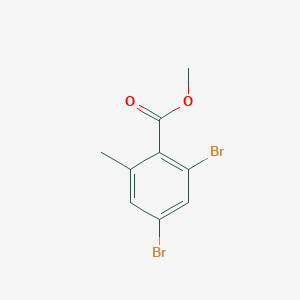
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
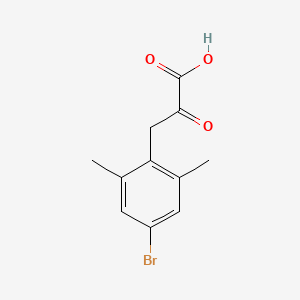

![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
